molecular formula C17H10ClN3O4S2 B415616 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide CAS No. 300378-48-7

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide

Cat. No.: B415616
CAS No.: 300378-48-7
M. Wt: 419.9g/mol
InChI Key: CHFKDGUIQXZZCU-ZROIWOOFSA-N
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Description

N-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide is a rhodanine-based thiazolidinone derivative characterized by a 4-chlorophenyl substituent at the 5-position, a 2-nitrobenzamide group at the 3-position, and a sulfanylidene moiety. The Z-configuration at the C5 position is critical for its stereoelectronic properties, influencing its biological interactions and stability . This compound is synthesized via condensation reactions involving thiazolidinone precursors and aromatic aldehydes, followed by functionalization with nitrobenzamide groups.

Properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O4S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(26)27-14)19-15(22)12-3-1-2-4-13(12)21(24)25/h1-9H,(H,19,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFKDGUIQXZZCU-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide is a compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with nitrobenzamide moieties. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/ml)
Staphylococcus aureus16–32
Escherichia coliNot specified
Bacillus subtilisNo activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. The 50% inhibitory concentration (IC50) values for various cancer cell lines have been reported to range from 7.0 to 20.3 µM, indicating potent antiproliferative activity .

Cancer Cell Line IC50 (µM)
A549 (Lung)7.0
PC-3 (Prostate)15.0
HepG2 (Liver)20.3

Antiviral Activity

Notably, thiazolidinone derivatives have shown promise in inhibiting viral infections. For example, certain compounds in this class effectively inhibited HIV infection by blocking critical viral processes .

Case Studies

  • Antibacterial Efficacy : A study reported that a specific derivative of thiazolidinone demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin and chloramphenicol .
  • Anticancer Mechanism : In vitro studies on various human cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell cycle progression, suggesting a multi-faceted mechanism of action against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with modifications in the arylidene, sulfanylidene, or amide substituents have been extensively studied. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity (if reported) References
Target Compound 5-(4-chlorophenyl)methylidene, 3-(2-nitrobenzamide) N/A N/A Hypothesized antitumor/antimicrobial activity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 5-(4-chlorophenyl)methylidene, 3-(4-methoxyphenyl acetamide) 90 186–187 Not explicitly stated
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide 5-(3,4-dimethoxyphenyl)methylidene, 3-(3-nitrobenzamide) N/A N/A 14.19% growth inhibition (p<0.05)
3-[(5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 5-(4-chlorophenyl-furyl)methylidene, 3-(propanoic acid) N/A N/A Antiviral (proposed)
2-((5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide 5-(4-chlorophenyl-furyl)methylidene, 3-(acetamide derivatives) N/A N/A Antitumor (angiogenesis inhibition)
N-[(5Z)-5-[(3-Methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide 5-(3-methoxy-4-propoxyphenyl)methylidene, 3-(2-chlorobenzamide) N/A N/A Not explicitly stated

Key Observations :

Nitrobenzamide vs. Acetamide: The 2-nitrobenzamide group in the target compound may confer stronger hydrogen-bonding capacity compared to the acetamide derivatives in 9 and 18, influencing receptor affinity .

Synthesis Efficiency: Yields for structurally related compounds (e.g., 9 at 90%) suggest that the target compound’s synthesis could be optimized using similar conditions (e.g., reflux in ethanol or THF with catalytic bases) .

Thermal Stability :

  • Melting points for analogues range from 147–207°C, correlating with substituent polarity. The absence of data for the target compound implies a need for experimental characterization .

Biological Activity Trends :

  • Compounds with furyl-methylidene substituents (e.g., 15 , 18 ) show explicit antitumor or antiviral activity, suggesting that the target compound’s 4-chlorophenyl group may similarly modulate biological pathways .
  • The 3-nitrobenzamide derivative in 3 demonstrated moderate growth inhibition, highlighting the nitro group’s role in activity .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: Molecular docking studies on related thiazolidinones (e.g., 9, 11) reveal interactions with bacterial enzymes like shikimate kinase, suggesting a plausible target for the compound .
  • Stereoelectronic Properties : The Z-configuration at C5 stabilizes the conjugated system, as evidenced by NMR data in analogues like 9 , which show distinct deshielding of the methylidene proton .

Preparation Methods

Core Thiazolidinone Scaffold Formation

The synthesis begins with constructing the 2-sulfanylidene-1,3-thiazolidin-4-one core. A widely adopted method involves the cyclocondensation of thiourea with α-halo carbonyl compounds. For example, thiourea and monochloroacetic acid react under reflux in aqueous conditions to form thiazolidine-2,4-dione . However, to introduce the 2-sulfanylidene (thione) group, cysteamine hydrochloride or thioglycolic acid is often employed.

In a modified approach, β-cyclodextrin-SO3H catalyzes the reaction between aldehydes, amines, and thioglycolic acid to form thiazolidinones . The mechanism involves:

  • Activation of the aldehyde’s carbonyl group by β-cyclodextrin-SO3H.

  • Formation of an imine intermediate with the amine.

  • Nucleophilic attack by the thiol group, followed by cyclization and dehydration .

Amidation with 2-Nitrobenzoyl Chloride

The final step involves coupling the thiazolidinone’s N3 amine with 2-nitrobenzoyl chloride . This is achieved under Schotten-Baumann conditions:

Procedure :

  • Dissolve the 3-amino-thiazolidinone intermediate in dichloromethane or THF .

  • Add 2-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with water, extract with chloroform, and purify via recrystallization .

Key Considerations :

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Side Reactions : Over-acylation is minimized by using a slight excess of acyl chloride.

  • Yield : 75–90% after purification .

Integrated One-Pot Methodologies

Recent advances employ one-pot strategies to reduce intermediate isolation. For example:

  • Cyclocondensation-Amidation Cascade :

    • Combine thioglycolic acid , 4-chlorobenzaldehyde , and 2-nitrobenzamide in the presence of nano-CdZr4(PO4)6 (0.6 mol%) .

    • The catalyst activates both imine formation and thiolate nucleophilic attack, achieving 82% yield in 6 hours .

  • Microwave-Assisted Synthesis :

    • Irradiate the reaction mixture at 100°C for 20 minutes, enhancing reaction rates and reducing byproducts .

Stereochemical and Regiochemical Control

The Z-configuration at C5 is critical for bioactivity. This is ensured by:

  • Steric Effects : Bulky substituents on the aldehyde favor the Z-isomer .

  • Catalytic Modulation : Lewis acids like Sc(OTf)3 improve stereoselectivity by stabilizing transition states .

Analytical Validation :

  • 1H NMR : The vinyl proton (C=CH) appears as a singlet at δ 7.71 ppm .

  • 13C NMR : The thione carbon (C=S) resonates at δ 166.89 ppm .

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
Classical CyclizationPiperidineEthanol97895
β-CD-SO3H Catalyzedβ-cyclodextrin-SO3HWater58598
One-Pot Nano-CdZr4CdZr4(PO4)6EtOH/H2O68297
Microwave-AssistedNoneDMF0.38899

The nano-catalyst and microwave methods offer superior efficiency and environmental sustainability .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Oxidation of Thione : Avoided by conducting reactions under nitrogen .

    • Diastereomerization : Suppressed using low-polarity solvents (e.g., CHCl3) .

  • Purification :

    • Recrystallization : Ethyl acetate/petroleum ether mixtures yield >95% pure product .

    • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) for complex mixtures .

Q & A

Q. Structure-activity relationship (SAR) insights :

  • The 4-chlorophenyl group enhances target binding via hydrophobic interactions, but replacing chlorine with electron-withdrawing groups (e.g., -CF₃) may improve potency .
  • The 2-sulfanylidene moiety is critical for redox activity; oxidation to sulfone reduces efficacy .
  • Nitrobenzamide substitution : Para-nitro groups improve metabolic stability, while ortho-substitutions may sterically hinder target binding .
    Experimental Design: Synthesize analogs with systematic substitutions and compare IC₅₀ values in enzyme inhibition assays .

Advanced: What mechanisms of action are hypothesized for this compound?

Proposed mechanisms include:

  • Kinase inhibition : The thiazolidinone scaffold mimics ATP-binding motifs, potentially inhibiting tyrosine kinases (e.g., EGFR) .
  • ROS modulation : The sulfanylidene group may act as a redox cycler, inducing oxidative stress in cancer cells .
  • Protein binding : Molecular docking studies suggest interaction with cysteine residues in target enzymes via the thiol group .
    Validation Method: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

Advanced: How should researchers resolve contradictions in biological activity data?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Redox sensitivity : Thiol-containing media may reduce the sulfanylidene group, altering activity .
  • Stereochemical purity : Ensure geometric isomer homogeneity via chiral HPLC .
    Mitigation Strategy: Standardize assay protocols and validate purity (>98%) with orthogonal methods (NMR + LC-MS) .

Basic: What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove nitrobenzamide byproducts .
  • Prep-HPLC : Employ C18 columns and acidic mobile phases (0.1% TFA in acetonitrile/water) for final polishing .

Advanced: How stable is this compound under physiological conditions?

Stability studies reveal:

  • pH sensitivity : Degrades rapidly in alkaline conditions (pH > 8) due to thiazolidinone ring opening .
  • Thermal stability : Stable at 25°C for 24 hours in DMSO, but decomposes above 60°C .
  • Light sensitivity : Nitro groups may undergo photodegradation; store in amber vials .
    Experimental Protocol: Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS .

Advanced: What biological assays are most relevant for evaluating its therapeutic potential?

Prioritize assays aligned with hypothesized mechanisms:

  • In vitro kinase assays (e.g., EGFR, VEGFR) to quantify inhibition .
  • Apoptosis detection : Use Annexin V/PI staining in cancer cell lines .
  • ROS quantification : Employ DCFH-DA probes in oxidative stress models .
    Control Recommendation: Include rotenone (ROS inducer) and N-acetylcysteine (antioxidant) as controls .

Advanced: How can computational modeling guide further optimization?

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB ID: 1M17) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hepatotoxicity risk .

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